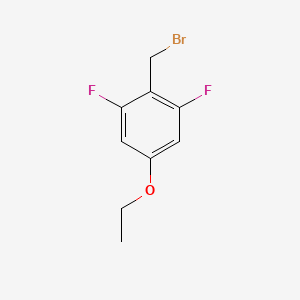

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

説明

特性

IUPAC Name |

2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-6-3-8(11)7(5-10)9(12)4-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUSMXIXICUDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674012 | |

| Record name | 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-51-9 | |

| Record name | 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The preparation of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene typically involves:

- Starting from a suitably substituted difluorobenzene derivative.

- Introduction of an ethoxy group at the 5-position of the benzene ring.

- Bromomethylation at the 2-position of the ring via side-chain bromination or substitution.

The presence of electron-withdrawing fluorine atoms influences the reactivity and regioselectivity during substitution reactions, requiring optimized conditions.

Bromomethylation of Ethoxy-Difluorobenzene Derivatives

A common approach to obtain the bromomethyl group on the aromatic ring is through bromination of a methyl group attached to the ring or direct substitution on a benzyl position.

- Precursor Preparation: The ethoxy substituent is introduced via nucleophilic aromatic substitution or etherification on a difluorobenzene scaffold.

- Bromination: The methyl group adjacent to the aromatic ring is brominated using brominating agents such as N-bromosuccinimide (NBS) under radical conditions or other brominating reagents to yield the bromomethyl derivative.

Reported Synthesis Example and Reaction Conditions

While direct detailed experimental procedures for this compound are scarce in open literature, related compounds and intermediates provide insight into typical reaction conditions:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting from 1,3-difluorobenzene derivative | Introduction of ethoxy group via nucleophilic substitution with ethoxide ion or ethoxy precursor | Moderate to high yields depending on conditions |

| 2 | Bromination of methyl group using NBS or bromine in presence of radical initiator (e.g., AIBN) | Selective bromination of methyl side chain to bromomethyl | Yields vary, typically moderate |

| 3 | Purification by extraction and chromatography | Removal of impurities and isolation of pure product | Purity >95% achievable |

This approach aligns with the general synthetic routes for halogenated benzyl bromides with ether substituents, as indicated by commercial availability data and synthetic precedents.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Ethoxy group introduction | Nucleophilic aromatic substitution or etherification | Ethoxide ion or ethoxy precursor | Mild to moderate heating | Moderate to high yield |

| Bromomethylation | Radical bromination | NBS, AIBN or bromine | Room temperature to reflux | Moderate yield, selective for benzylic position |

| Purification | Extraction and chromatography | Solvents like chloroform, methanol | Standard lab procedures | Purity >95% |

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Intermediate for Complex Molecules : 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromomethyl group can participate in nucleophilic substitution reactions, making it suitable for creating more complex organic molecules.

2. Medicinal Chemistry

- Development of Therapeutic Agents : The compound is under investigation for its potential role in developing new therapeutic agents. Its unique structure allows for interactions with specific biological targets, which could lead to novel drug candidates .

3. Biological Activity

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against various Gram-positive bacterial strains. In vitro tests have shown a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL .

- Anticancer Potential : Research involving human breast cancer cell lines (MCF-7) has demonstrated that this compound can induce apoptosis and decrease cell viability in a dose-dependent manner, with IC50 values around 15 µM after 48 hours of exposure.

Antimicrobial Study

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical applications.

Cancer Cell Line Testing

A study focused on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. The findings highlight its potential as a candidate for further development in cancer therapeutics.

Summary

The applications of this compound span across organic synthesis, medicinal chemistry, and biological research. Its unique chemical structure facilitates various reactions leading to valuable compounds in pharmaceuticals and agrochemicals. Ongoing research continues to uncover its potential biological activities, particularly in antimicrobial and anticancer contexts.

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Key role in creating complex organic molecules |

| Medicinal Chemistry | Development of therapeutic agents | Potential interactions with biological targets |

| Antimicrobial Activity | Inhibition of bacterial strains | MIC values between 32 - 64 µg/mL |

| Anticancer Activity | Induction of apoptosis in cancer cells | IC50 around 15 µM after 48 hours |

作用機序

The mechanism of action of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Bromo-Fluoro Aromatics

(a) 5-Bromo-2-chloro-1,3-difluorobenzene

- Structure : Bromo (5-position), chloro (2-position), difluoro (1,3-positions).

- Key Differences :

- Applications : Primarily used in halogen exchange reactions or as a building block for agrochemicals.

(b) 5-Bromo-1,3-difluoro-2-iodobenzene (CAS: 160976-02-3)

- Structure : Bromo (5-position), iodo (2-position), difluoro (1,3-positions).

- Key Differences :

- Applications : Useful in radioimaging or as a heavy-atom catalyst in photoredox reactions.

(c) 1-Bromo-2-fluoro-4-nitrobenzene (CAS: 185331-69-5)

- Structure : Bromo (1-position), fluoro (2-position), nitro (4-position).

- Key Differences :

Functional Group Comparison

生物活性

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C9H9BrF2O

- CAS Number : 1017779-51-9

- Structural Features : This compound features a bromomethyl group at the second position, an ethoxy group at the fifth position, and two fluorine atoms at the first and third positions of the benzene ring. These substituents contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cell lines.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Interaction : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA. This interaction may lead to enzyme inhibition or modification of DNA structure, impacting cellular functions.

- Cell Signaling Modulation : The compound has been shown to influence various signaling pathways, potentially altering gene expression related to oxidative stress response and apoptosis.

- Biochemical Pathways : It is involved in critical biochemical pathways such as the shikimate pathway, which is essential for the biosynthesis of phenolic compounds in plants and microorganisms.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL.

- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 15 µM after 48 hours of exposure.

Comparison with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Bromomethyl)-1,3-difluorobenzene | Lacks ethoxy group | Limited biological activity |

| 2-(Chloromethyl)-5-ethoxy-1,3-difluorobenzene | Chlorine instead of bromine | Different reactivity profiles |

| 2-(Bromomethyl)-4-ethoxy-1,3-difluorobenzene | Ethoxy at different position | Varies in steric effects |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is likely absorbed through passive diffusion due to its lipophilic nature. Its distribution within biological systems may be influenced by its binding affinity to plasma proteins.

- Metabolism : Preliminary data suggest that it may undergo metabolic transformations involving cytochrome P450 enzymes, which could affect its efficacy and toxicity profiles.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene, and how is its purity validated?

- Synthesis : The compound can be synthesized via bromination of the corresponding methyl-substituted precursor using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-bromination or side reactions at the ethoxy group .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are critical for assessing purity. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .

Q. What precautions are necessary for handling and storing this compound?

- Handling : Use fume hoods, nitrile gloves, and protective eyewear due to the compound’s bromomethyl group, which is a potential alkylating agent. Avoid exposure to moisture to prevent hydrolysis .

- Storage : Store in amber vials at 2–4°C under inert gas (argon or nitrogen) to suppress degradation. Stability studies suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in nucleophilic substitution reactions?

- The bromomethyl group acts as an electrophilic center, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the ethoxy and fluorine substituents directs nucleophilic attack to the less hindered position. For example, in reactions with pyridine derivatives, the bromomethyl group preferentially reacts at the para position relative to the ethoxy group .

- Methodological Tip : Use kinetic studies (e.g., time-resolved NMR) to monitor reaction pathways and density functional theory (DFT) calculations to predict regioselectivity .

Q. What strategies mitigate competing elimination reactions during functionalization?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce elimination. Low temperatures (0–5°C) further suppress side reactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems, minimizing unwanted elimination .

Q. How is this compound utilized in medicinal chemistry for drug discovery?

- The bromomethyl group serves as a versatile handle for introducing pharmacophores. For example, it has been coupled with heterocyclic amines to develop benzoimidazole-based kinase inhibitors (e.g., analogs in Example 290, EP patent), where fluorine atoms enhance metabolic stability and bioavailability .

- Biological Screening : Radiolabeled derivatives (e.g., with ¹⁸F) enable PET imaging to study target engagement in preclinical models .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields with amine nucleophiles: How to troubleshoot?

- Evidence : Some studies report <50% yields with primary amines, while others achieve >80% with secondary amines .

- Resolution : Steric effects and amine basicity significantly impact reactivity. Pre-activation of amines (e.g., as their lithium salts) or using microwave-assisted synthesis can improve yields .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。